N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib

Description

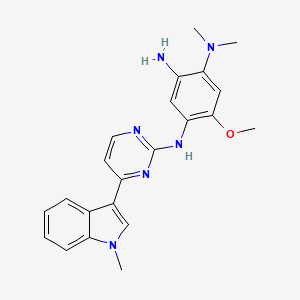

N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is a structural derivative of the third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) osimertinib. Osimertinib is widely used to treat non-small cell lung cancer (NSCLC) with EGFR mutations, particularly T790M resistance mutations, due to its irreversible binding to EGFR and selectivity for mutant over wild-type receptors . The compound in question arises from modifications to osimertinib’s core structure:

- Desacryloyl: Removal of the acryloyl group, which is critical for osimertinib’s irreversible covalent binding to EGFR via Michael addition.

- Desdimethylaminoethyl: Elimination of the dimethylaminoethyl side chain, which may alter solubility, transporter interactions, or metabolic stability.

This derivative’s structural changes likely impact its pharmacokinetics (PK), pharmacodynamics (PD), and clinical efficacy compared to osimertinib and related compounds.

Properties

Molecular Formula |

C22H24N6O |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine |

InChI |

InChI=1S/C22H24N6O/c1-27(2)20-12-21(29-4)18(11-16(20)23)26-22-24-10-9-17(25-22)15-13-28(3)19-8-6-5-7-14(15)19/h5-13H,23H2,1-4H3,(H,24,25,26) |

InChI Key |

IKEANNIWFABYFE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)C)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib involves multiple steps, starting from the parent compound OsimertinibThe reaction conditions often involve the use of organic solvents and catalysts to facilitate these transformations .

Chemical Reactions Analysis

Metabolic Pathways of Osimertinib

Osimertinib undergoes extensive hepatic metabolism via oxidation (primarily CYP3A4/5) and dealkylation to form active metabolites, including AZ7550 and AZ5104 . These pathways likely inform the chemical reactions of related derivatives:

| Reaction Type | Enzyme Involvement | Key Functional Groups Modified |

|---|---|---|

| Oxidation | CYP3A4/5 | Methoxy, dimethylaminoethyl, acrylamide groups |

| Dealkylation | CYP3A4/5 | Dimethylaminoethyl side chain |

| Hydrolysis | Esterases/Amidases | Acrylamide moiety (hypothesized for desacryloyl) |

Hypothesized Reactions for N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib

Based on osimertinib’s metabolism :

Deacryloylation

-

Reaction : Hydrolysis or enzymatic cleavage of the acrylamide group (prop-2-enamide) at the N-position.

-

Outcome : Loss of acryloyl functionality, forming a primary amine intermediate.

-

Enzymes : Likely amidases or esterases.

Desdimethylaminoethylation

-

Reaction : Oxidative N-dealkylation of the dimethylaminoethyl side chain.

-

Outcome : Removal of dimethylaminoethyl group, yielding a secondary amine.

-

Enzymes : CYP3A4/5-mediated oxidation.

N-Methylation

-

Reaction : Retention of the N-methyl group post-dealkylation.

-

Outcome : Stabilization of the amine group for structural integrity.

Pharmacokinetic Data for Comparison

While direct data for the derivative is unavailable, osimertinib’s metabolites provide benchmarks :

| Parameter | Osimertinib | AZ7550 (Metabolite) | AZ5104 (Metabolite) |

|---|---|---|---|

| Plasma Exposure (%) | 100 | ~10 | ~10 |

| EGFR Inhibition Potency | 1x | 1x | 5–10x |

| Selectivity (Mut/WT) | 200:1 | 200:1 | 50:1 |

AZ5104 shows reduced selectivity for mutant EGFR due to enhanced wild-type binding .

Structural and Functional Implications

-

Loss of Acrylamide Group : Eliminates covalent binding to EGFR’s C797 residue, potentially reducing irreversible inhibition .

-

Modified Side Chain : Alters pharmacokinetics (e.g., reduced volume of distribution, shorter half-life).

-

Activity Profile : Desdimethylaminoethylation may decrease blood-brain barrier penetration compared to osimertinib .

Research Gaps and Limitations

Scientific Research Applications

N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is studied for its interactions with biological molecules, particularly its binding affinity to EGFR.

Medicine: It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of EGFR inhibitors.

Industry: The compound is used in the quality control of pharmaceutical products containing Osimertinib.

Mechanism of Action

The mechanism of action of N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib involves its binding to mutant forms of EGFR, such as T790M, L858R, and exon 19 deletions. By binding to these mutant forms, the compound inhibits the tyrosine kinase activity of EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation and survival in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Osimertinib (Parent Compound)

- Structure: Contains an acryloyl group for irreversible EGFR binding, a dimethylaminoethyl side chain, and a methyl-substituted indole ring.

- Metabolism : Metabolized by CYP3A4 into active metabolites AZ5104 (demethylation at indole N-methyl) and AZ7550 (demethylation at terminal amine). AZ5104 is 15-fold more potent against wild-type EGFR, while AZ7550 has a longer half-life .

- BBB Penetration : High blood-brain barrier (BBB) permeability due to low efflux transporter activity, making it effective for brain metastases .

- Clinical Profile : Associated with QTc prolongation and cardiac toxicity .

Almonertinib

- Structural Difference : Replaces osimertinib’s pyrrole ring methyl group with a cyclopropyl moiety.

- Similarity: High structural similarity (MCS Tanimoto score: 0.9487) to osimertinib, resulting in comparable molecular volume, hydrogen bond donors/acceptors, and physicochemical properties .

AZ5104 and AZ7550 (Osimertinib Metabolites)

- AZ5104 : Demethylated at the indole N-methyl, increasing potency against wild-type EGFR but reducing selectivity. Circulates at 10% of osimertinib’s exposure .

- Relevance to N'-Desacryloyl Derivative: The desdimethylaminoethyl modification in the derivative may mimic AZ7550’s terminal amine demethylation, but the removal of the acryloyl group would abolish irreversible binding.

N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib

- Structural Modifications: Desacryloyl: Likely converts the compound from an irreversible to a reversible EGFR-TKI, reducing efficacy against resistant mutations (e.g., T790M). N-methyl: Could slow hepatic metabolism, extending half-life compared to fully demethylated metabolites.

- Hypothetical PK/PD Profile: Reduced EGFR inhibition due to reversible binding. Altered BBB penetration compared to osimertinib, depending on lipophilicity and transporter affinity. Potential for lower cardiac toxicity (e.g., QTc effects) if metabolite-related cardiotoxicity pathways are avoided .

Comparative Data Table

Research Implications and Gaps

- Structural-Activity Relationship (SAR) : The removal of the acryloyl group necessitates further studies to quantify EGFR-binding affinity and mutant selectivity.

- Toxicity Profile : Preclinical models are needed to assess whether cardiac risks (e.g., QTc effects) are mitigated.

- BBB Penetration : In vitro transporter assays (e.g., P-gp efflux ratios) could predict CNS efficacy .

Biological Activity

N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is a derivative of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily used in the treatment of non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, focusing on its mechanisms of action, resistance profiles, and potential therapeutic implications based on recent research findings.

Overview of Osimertinib and Its Derivatives

Osimertinib is known for its selectivity towards EGFR mutations, particularly the T790M mutation, which is associated with resistance to earlier generations of EGFR TKIs. The compound irreversibly binds to the mutant EGFR via a covalent bond with the Cys797 residue in the ATP-binding site, effectively inhibiting tumor growth in patients harboring specific mutations . The structural modifications in derivatives like this compound may enhance its pharmacological properties and efficacy against resistant cancer cell lines.

The primary mechanism by which osimertinib exerts its effects involves:

- Covalent Bond Formation : Osimertinib forms a covalent bond with Cys797, which is crucial for its inhibitory activity against mutant EGFR.

- Selectivity : It selectively targets both sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation while sparing wild-type EGFR .

Resistance Mechanisms

Despite its effectiveness, resistance to osimertinib can develop through various mechanisms:

- T790M Mutation Loss : In approximately 50-60% of patients, the T790M mutation may be lost during treatment, often leading to alternative resistance mechanisms such as histologic transdifferentiation or emergence of new mutations like C797S .

- C797S Mutation : This tertiary mutation in the ATP-binding site significantly hinders osimertinib's binding ability, resulting in reduced efficacy .

- G724S Mutation : Identified as a mechanism conferring resistance, this mutation alters the glycine-rich loop of EGFR, affecting drug binding .

Case Studies and Research Findings

Recent studies have highlighted the biological activity and clinical implications of osimertinib and its derivatives:

- Clinical Trials : A phase 3 trial demonstrated that combining osimertinib with chemotherapy significantly improved progression-free survival compared to osimertinib alone (hazard ratio 0.62) in patients with advanced NSCLC . This suggests that derivatives like this compound may also benefit from combination therapies.

- In Vitro Studies : Research indicates that modifications in osimertinib can enhance its binding affinity and efficacy against resistant cell lines. For instance, derivatives that maintain covalent binding capabilities while addressing common resistance mutations could provide significant therapeutic advantages.

Data Table: Comparison of Osimertinib and Its Derivatives

| Compound | Mechanism of Action | Resistance Profile | Clinical Efficacy |

|---|---|---|---|

| Osimertinib | Covalent bond with Cys797 | T790M loss, C797S mutation | PFS: 18.9 months |

| This compound | Enhanced binding affinity | Potentially addresses G724S mutation | TBD (under investigation) |

Q & A

Q. How do real-world studies inform the safety profile of this compound in underrepresented populations, such as Hispanic patients?

- Methodology : Leverage multicenter registries (e.g., FLOURISH study) to collect longitudinal data on adverse events (AEs). Apply propensity score matching to adjust for confounding variables. Compare AE rates (e.g., interstitial lung disease) across ethnic subgroups using Cox regression .

Data Contradiction and Resolution

- Conflict : Discrepancies in reported CNS efficacy between preclinical and clinical studies.

- Conflict : Variability in metabolite potency across in vitro kinase assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.